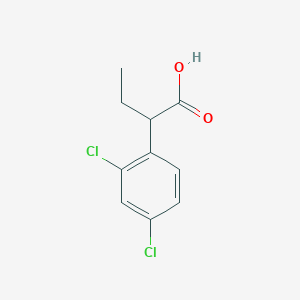

2-(2,4-Dichlorophenyl)butanoic acid

Description

2-(2,4-Dichlorophenyl)butanoic acid is a chlorinated aromatic carboxylic acid characterized by a butanoic acid backbone substituted at the second carbon with a 2,4-dichlorophenyl group. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.09 g/mol.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-7(10(13)14)8-4-3-6(11)5-9(8)12/h3-5,7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCKCMYMXYMOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703359 | |

| Record name | 2-(2,4-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74684-38-1 | |

| Record name | 2-(2,4-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)butanoic acid typically involves the reaction of 2,4-dichlorobenzene with butanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of butanoic acid reacts with 2,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2-(2,4-Dichlorophenyl)butanoic acid may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of new functional groups into the phenyl ring.

Scientific Research Applications

Herbicidal Applications

Selective Herbicide

2-(2,4-Dichlorophenyl)butanoic acid is primarily utilized as a selective herbicide effective against broadleaf weeds. It operates by mimicking natural plant hormones (auxins), disrupting normal growth processes in target plants while sparing grasses. This mechanism allows for the control of unwanted vegetation in crops without harming the crops themselves.

Case Study: Efficacy in Agricultural Practices

Research has demonstrated that formulations containing 2-(2,4-Dichlorophenyl)butanoic acid can significantly reduce weed populations in various crops such as corn and soybeans. A study indicated that application rates of 0.5 to 1 kg/ha effectively managed weed growth without adverse effects on crop yield . The compound's ability to degrade rapidly in soil further enhances its appeal as an environmentally friendly herbicide.

Pharmaceutical Applications

Anti-Cancer Potential

Recent studies have highlighted the anti-cancer properties of derivatives of 2-(2,4-Dichlorophenyl)butanoic acid. For instance, compounds synthesized from this acid have shown promise in inhibiting cancer cell proliferation. A derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anti-cancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of certain derivatives of 2-(2,4-Dichlorophenyl)butanoic acid. Research indicates that some synthesized compounds demonstrate effective antibacterial and antifungal properties, making them candidates for further investigation in the treatment of infectious diseases .

Chemical Synthesis and Characterization

The synthesis of 2-(2,4-Dichlorophenyl)butanoic acid typically involves the reaction between 2,4-dichloroaniline and butyric anhydride under controlled conditions. This process allows for the production of high-purity compounds suitable for both agricultural and pharmaceutical applications. Spectroscopic techniques such as NMR and IR are employed to characterize the synthesized compounds, ensuring their structural integrity and functional properties .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Herbicide | Selective control of broadleaf weeds | Effective at 0.5-1 kg/ha; environmentally friendly |

| Anti-Cancer Agent | Potential cytotoxic effects on cancer cells | Significant inhibition observed in vitro |

| Antimicrobial | Activity against bacteria and fungi | Promising results in preliminary studies |

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Phenoxybutanoic Acid Derivatives

Compounds like 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) share a phenoxy bridge linking the dichlorophenyl group to the butanoic acid. This structural difference confers stronger herbicidal activity compared to 2-(2,4-dichlorophenyl)butanoic acid, as phenoxy acids are established synthetic auxins. For example, 2,4-DB (C₁₀H₈Cl₂O₃, MW 249.08 g/mol) effectively controls broadleaf weeds at lower concentrations (1/10 rate) due to enhanced translocation in plants .

Carbamoyl-Substituted Analogs

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid introduces a carbamoyl group (-NH-C=O) between the phenyl ring and butanoic acid (C₁₁H₁₁Cl₂NO₃, MW 292.12 g/mol). While its herbicidal activity is unconfirmed, such derivatives are often explored for pharmaceutical applications, such as enzyme inhibition or antimicrobial activity .

Branched-Chain Derivatives

2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid (C₁₄H₁₇ClO₃, MW 268.74 g/mol) features a methyl branch and a chlorobutanoyl side chain. The branching increases lipophilicity (LogP ~3.95), favoring membrane permeability, while the extended chain may alter metabolic stability.

Amino-Substituted Variants

(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (C₁₀H₁₁Cl₂NO₂·HCl, MW 284.57 g/mol) incorporates an amino group at the third carbon. The added polarity (PSA ~37.3 Ų) improves water solubility, contrasting with the parent compound’s lipophilicity. Amino derivatives are commonly investigated for neurological or antimicrobial applications due to their ability to mimic natural amino acids .

Structural and Functional Data Table

Key Research Findings

- Herbicidal Potency: Phenoxy derivatives (e.g., 2,4-DB) outperform 2-(2,4-dichlorophenyl)butanoic acid in weed control, requiring lower application rates (1/10 lb/A) for efficacy .

- Lipophilicity vs. Solubility: Branched-chain analogs exhibit higher LogP values (~3.95), favoring tissue penetration, while amino derivatives balance solubility and bioavailability .

Biological Activity

2-(2,4-Dichlorophenyl)butanoic acid, also known as 2-amino-4-(2,4-dichlorophenyl)butanoic acid, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₀H₁₁Cl₂NO₂

- Molecular Weight : Approximately 248.11 g/mol

- Structure : The compound features an amino group and a carboxylic acid functional group, with a dichlorophenyl moiety that enhances its lipophilicity.

The biological activity of 2-(2,4-Dichlorophenyl)butanoic acid is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to:

- Inhibit Enzymes : Particularly those involved in neurotransmitter metabolism, which may influence signaling pathways related to neurological disorders.

- Modulate Receptor Activity : Its structural features suggest it can bind to various receptors, potentially affecting cellular functions and signaling cascades .

Pharmacological Applications

Research indicates that 2-(2,4-Dichlorophenyl)butanoic acid has potential therapeutic applications in several areas:

- Neurological Disorders :

- Antioxidant Activity :

- Antimicrobial Properties :

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of 2-(2,4-Dichlorophenyl)butanoic acid demonstrated its ability to reduce neuronal death in models of neurodegeneration. The compound showed promise in protecting against oxidative stress-induced damage in neuronal cells.

Case Study 2: Antioxidant Evaluation

In a recent study evaluating various derivatives for antioxidant activity using the DPPH assay, several compounds derived from 2-(2,4-Dichlorophenyl)butanoic acid exhibited enhanced free radical scavenging capabilities compared to the parent compound . This suggests that modifications can significantly improve biological activity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 2-(2,4-Dichlorophenyl)butanoic acid in laboratory settings?

Methodological Answer: The synthesis typically involves coupling a dichlorophenyl moiety to a butanoic acid backbone. Key steps include:

- Friedel-Crafts alkylation to attach the dichlorophenyl group to a butyrolactone intermediate.

- Hydrolysis of the lactone to yield the carboxylic acid.

- Purification via recrystallization or column chromatography using ethyl acetate/hexane gradients.

Q. Table 1: Comparison of Synthesis Routes

| Method | Yield (%) | Catalyst | Key Reference |

|---|---|---|---|

| Friedel-Crafts | 65-75 | AlCl₃ | |

| Grignard Reaction | 55-60 | Mg, THF | |

| Enzymatic Deracemization | 80-85 | Lipase B (Candida) |

Critical Considerations : Optimize reaction time and temperature (60-80°C) to minimize byproducts like dichlorinated isomers .

Q. How should researchers handle and store 2-(2,4-Dichlorophenyl)butanoic acid to ensure safety?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact (GHS H315/H319). Work under fume hoods to prevent inhalation of aerosols .

- Storage : Keep in airtight containers at 2-8°C, away from oxidizers and bases to prevent decomposition .

- Spill Management : Neutralize with sodium bicarbonate, collect residue in sealed containers, and dispose via hazardous waste protocols .

Note : Occupational exposure limits (OELs) are not established; adhere to ALARA principles .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : Differential Scanning Calorimetry (DSC) to detect melting point anomalies (reported mp: 142-144°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer: Contradictions often arise from stereochemical variations or assay conditions. Strategies include:

Q. Table 2: Biological Activity Comparison

| Derivative | Target (e.g., DPP-IV) | EC₅₀ (µM) | Selectivity Index | Source |

|---|---|---|---|---|

| (S)-3-Amino-4-(2-Cl-Ph) | Dipeptidyl Peptidase-IV | 0.8 | >100 | |

| 4-(2,4-DCl-PhO)butanoic | Auxin Receptor | 5.2 | 12 |

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP-Ru complexes for hydrogenation of ketone intermediates (≥95% ee) .

- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to separate enantiomers .

- Crystallization-Induced Diastereomer Transformation : Utilize chiral amines (e.g., L-proline) to form salts and enhance enantiopurity .

Q. Key Data :

- Enantiomeric Excess (ee) : Achieved 98% via BINAP-Ru catalysis .

- Yield Trade-off : Higher ee (>99%) reduces yield by 15-20% due to stringent purification .

Q. What in silico methods predict interactions with biological targets (e.g., auxin receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to auxin-responsive TIR1 receptors. Key parameters:

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .

Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.